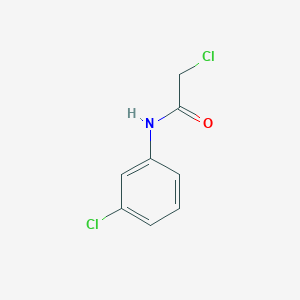

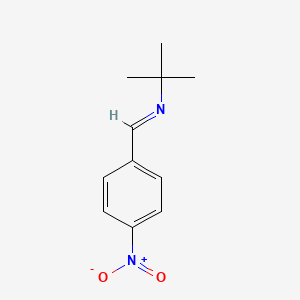

2-chloro-N-(3-chlorophenyl)acetamide

Übersicht

Beschreibung

The compound 2-chloro-N-(3-chlorophenyl)acetamide is a chlorinated acetamide with potential interest in various fields of chemistry and materials science. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides have been investigated, which can offer insights into the properties and behaviors of this compound.

Synthesis Analysis

The synthesis of chlorinated acetamides, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, involves characterizing the compound using techniques like NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . These methods are likely applicable to the synthesis of this compound, ensuring the purity and structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is characterized by the orientation of the N-H bond and the presence of intramolecular and intermolecular hydrogen bonding. For example, in 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide, the N-H bond is syn to the chloro substituents, and molecules are linked into chains through N-H⋯O hydrogen bonds . Similar bonding patterns and molecular conformations are expected in this compound.

Chemical Reactions Analysis

Chlorinated acetamides can participate in various chemical reactions, including hydrogen bonding interactions. The presence of chloro and amide groups can lead to solvatochromic effects, as seen in 2-Chloro-N-(2,4-dinitrophenyl) acetamide, where the compound's optical properties change with the polarity of the solvent . These effects are also relevant for understanding the reactivity of this compound in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides are influenced by their molecular structure. The intramolecular hydrogen bonding and the crystal packing are determined by various intermolecular interactions, such as C-H⋯O and C-H⋯Cl . The optical properties, such as UV-vis absorption, can be affected by the solvent's polarity, and theoretical calculations like DFT can predict vibrational frequencies and reactivity descriptors . These properties are essential for the application of this compound in different fields.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity The synthesis and evaluation of derivatives of 2-chloro-N-(3-chlorophenyl)acetamide have shown promising antibacterial activity against both gram-positive and gram-negative bacteria. Studies on various analogs, including those incorporating 4-oxo-thiazolidine and 2-oxo-azetidine structures, highlight the compound's potential in developing new antibacterial agents. QSAR studies further indicate the positive contribution of certain substituents to the compound's antibacterial efficacy, supporting its utility in pharmaceutical research (Desai et al., 2008).

Photovoltaic Efficiency and Optical Properties Research has also explored the optical properties of benzothiazolinone acetamide analogs, including those derived from this compound. These studies have investigated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. The analysis covers spectroscopic properties, quantum mechanical studies, and photovoltaic efficiency modeling, suggesting a role for these compounds in renewable energy technologies (Mary et al., 2020).

Antiviral and Antiapoptotic Effects A novel derivative of this compound has been synthesized and evaluated for its efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This research underscores the compound's therapeutic potential against viral infections, with observed decreases in viral load and increased survival rates in treated subjects (Ghosh et al., 2008).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to Sigma-Aldrich . It is recommended to handle it with appropriate safety measures.

Relevant Papers There are several papers related to 2-chloro-N-(3-chlorophenyl)acetamide . These papers could provide more detailed information about the compound.

Wirkmechanismus

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It has been observed that the conformation of the n-h bond in the structure of the compound is anti to the meta-chloro substituent . This conformation could potentially influence its interaction with its targets.

Eigenschaften

IUPAC Name |

2-chloro-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVBYGNINQITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180324 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2564-05-8 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-chlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 2-chloro-N-(3-chlorophenyl)acetamide?

A1: While the abstract does not explicitly state the molecular weight, it does provide the molecular formula of this compound, which is C8H7Cl2NO []. Based on this formula, the molecular weight can be calculated as 204.06 g/mol.

Q2: What are the key structural features of this compound as revealed by the research?

A2: The research highlights several key structural features of this compound []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)